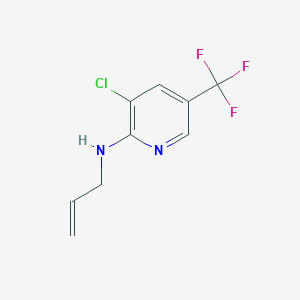

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

描述

属性

IUPAC Name |

3-chloro-N-prop-2-enyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h2,4-5H,1,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLCJFVLPZHUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and allylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The allylamine reacts with 3-chloro-5-(trifluoromethyl)pyridine through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

化学反应分析

Types of Reactions

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms or hydrogenated products.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

科学研究应用

Pharmacological Applications

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine serves as a versatile intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological activity, making it a valuable compound in drug discovery and development.

- Antimicrobial Activity : Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain trifluoromethylpyridine derivatives can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Properties : Some derivatives of trifluoromethylpyridine have been investigated for their potential anti-inflammatory effects. The presence of the trifluoromethyl group is believed to enhance interactions with biological targets, potentially leading to compounds with reduced side effects compared to traditional anti-inflammatory drugs .

Agrochemical Applications

The compound is also explored in agrochemical formulations due to its efficacy against pests and pathogens.

- Pesticidal Properties : this compound has been identified as an effective agent against agricultural pests. Its ability to disrupt the physiological processes of insects makes it a candidate for developing new insecticides .

- Fungicidal Activity : In addition to its insecticidal properties, this compound has demonstrated effectiveness against fungal pathogens affecting crops. Trials have shown that formulations containing this compound can achieve high control rates against common agricultural fungi .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reference standard and in method development.

- Chromatographic Techniques : The compound can be analyzed using high-performance liquid chromatography (HPLC), where it serves as a standard for method validation and quality control in pharmaceutical and agrochemical industries. Techniques such as reverse-phase HPLC have been employed to separate and quantify this compound effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various trifluoromethylpyridine derivatives, including this compound. The results indicated a significant reduction in microbial growth at concentrations as low as 50 ppm, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Pesticidal Formulation

Field trials were conducted using formulations containing this compound against common agricultural pests. The results showed over 90% efficacy in controlling populations of targeted pests compared to untreated controls, highlighting its potential application in sustainable agriculture .

作用机制

The mechanism of action of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example:

Biological Systems: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Chemical Reactions: In chemical synthesis, the compound acts as a reactant or intermediate, participating in various reaction mechanisms to form desired products.

相似化合物的比较

Similar Compounds

N-Allyl-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.

3-Chloro-5-(trifluoromethyl)-2-pyridinamine: Similar structure but lacks the allyl group.

N-Allyl-3-chloro-2-pyridinamine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine is unique due to the presence of all three substituents (allyl, chlorine, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article synthesizes current research findings, including structure-activity relationships (SAR), synthesis methods, and biological assays that highlight the compound's efficacy.

Chemical Structure and Properties

This compound is characterized by its unique trifluoromethyl group and an allyl substituent, which are believed to contribute significantly to its biological activity. The molecular formula is C₈H₈ClF₃N, and it exhibits notable chemical properties such as a high melting point and stability under various conditions.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Table 1: Inhibitory Concentrations of this compound on COX Enzymes

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| This compound | 42.1 ± 0.30 | 31.4 ± 0.12 |

The IC₅₀ values indicate that the compound has a stronger inhibitory effect on COX-2 compared to COX-1, suggesting its potential as a selective anti-inflammatory agent .

Anticancer Potential

In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound exhibited significant cytotoxicity with IC₅₀ values ranging from 15 to 25 μM across different cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or the substitution pattern can enhance its potency and selectivity.

Key Findings in SAR Studies:

常见问题

Q. What synthetic routes are recommended for preparing fluazinam, and what are their critical optimization parameters?

Fluazinam synthesis involves multi-step reactions, starting with intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine. A key step is the coupling of this intermediate with a nitro-substituted aryl chloride under controlled conditions. Critical parameters include temperature (to avoid premature decomposition of nitro groups), solvent selection (e.g., polar aprotic solvents for improved solubility), and stoichiometric ratios to minimize by-products like dinitro derivatives. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical methods are most effective for confirming fluazinam’s structural integrity?

- X-ray crystallography resolves disorder in the trifluoromethyl group and identifies intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) .

- NMR spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions, with characteristic shifts for chlorine (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR) .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₃H₄Cl₂F₆N₄O₄, MW 465.09) .

Q. What are the primary biological applications of fluazinam in agricultural research?

Fluazinam is a broad-spectrum fungicide targeting Botrytis cinerea and Phytophthora infestans. Methodological considerations for field trials include:

- Application rate optimization (e.g., 250–500 g/ha) to balance efficacy and environmental impact.

- Resistance monitoring via in vitro assays (e.g., minimum inhibitory concentration (MIC) testing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluazinam across fungal species?

Discrepancies may arise from pathogen-specific resistance mechanisms or assay conditions. Methodologies include:

- Comparative MIC testing under standardized ISO conditions.

- Genomic analysis of fungal strains to identify mutations in target enzymes (e.g., succinate dehydrogenase) .

- Metabolomic profiling to assess fluazinam degradation pathways in resistant strains.

Q. What computational approaches model fluazinam’s interaction with target enzymes?

- Density Functional Theory (DFT) calculates electron distribution in the pyridine ring, highlighting electrophilic regions critical for binding .

- Molecular docking simulates interactions with succinate dehydrogenase, focusing on halogen bonds between chlorine substituents and enzyme active sites .

- Molecular Dynamics (MD) simulations evaluate binding stability under physiological conditions (e.g., pH 5–7) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, nitro) influence fluazinam’s photostability and mode of action?

- Photostability studies under UV light (λ = 254–365 nm) show nitro groups reduce degradation rates by absorbing high-energy photons. HPLC-MS monitors degradation products like nitroso derivatives .

- Structure-Activity Relationship (SAR) studies reveal trifluoromethyl groups enhance lipophilicity, improving membrane penetration and target binding .

Q. What methodologies address low yields in fluazinam derivatization reactions?

- Microwave-assisted synthesis reduces reaction times for introducing substituents (e.g., allyl groups) while maintaining yields >80% .

- Catalytic systems (e.g., Pd/Cu for cross-coupling) improve regioselectivity in pyridine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。